

3-Ethylphenylboronic acid-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylphenylboronic acid-d5*

Cat. No.: *B15553579*

[Get Quote](#)

In-depth Technical Guide: 3-Ethylphenylboronic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethylphenylboronic acid-d5**, a deuterated analog of 3-Ethylphenylboronic acid. The inclusion of deuterium can significantly alter the pharmacokinetic profile of the parent molecule, making this compound a valuable tool in drug discovery and development. This document outlines its chemical properties, potential therapeutic applications based on its non-deuterated counterpart, and relevant experimental protocols.

Core Compound Properties

3-Ethylphenylboronic acid-d5 is a stable, isotopically labeled form of 3-Ethylphenylboronic acid where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution can lead to a kinetic isotope effect, potentially slowing down metabolic processes and improving the drug's half-life and bioavailability.

Property	Value	Reference
CAS Number	2241866-92-0	[1] [2]
Molecular Formula	C8H6D5BO2	[2]
Molecular Weight	155.01 g/mol	[2]

The Role of Deuteration in Drug Development

The strategic replacement of hydrogen with its heavier isotope, deuterium, is a recognized approach in medicinal chemistry to enhance the metabolic stability of drug candidates. This "deuterium switch" can lead to several advantages:

- Improved Pharmacokinetics: Slower metabolism can result in a longer drug half-life, reduced dosing frequency, and more consistent plasma concentrations.
- Reduced Toxicity: Altering metabolic pathways can decrease the formation of toxic metabolites.
- Enhanced Efficacy: A more stable compound can lead to higher exposure at the target site, potentially improving therapeutic outcomes.

Potential Therapeutic Applications of Phenylboronic Acids

While specific biological data for **3-Ethylphenylboronic acid-d5** is not readily available, the broader class of phenylboronic acids has been extensively studied and shown to interact with various biological targets. These interactions are primarily driven by the ability of the boronic acid moiety to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and serine residues in enzyme active sites.

Key biological targets for phenylboronic acid derivatives include:

- Serine Proteases: These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Phenylboronic acids can act as inhibitors of serine proteases such as Prostate-Specific Antigen (PSA).

- β -Lactamases: These enzymes are a primary cause of bacterial resistance to β -lactam antibiotics. Boronic acid-based inhibitors can counteract this resistance, restoring the efficacy of existing antibiotics.
- Proteasomes: The proteasome is a key cellular machine responsible for protein degradation. Inhibition of the proteasome is a validated strategy in cancer therapy, with the boronic acid-containing drug Bortezomib being a prime example.

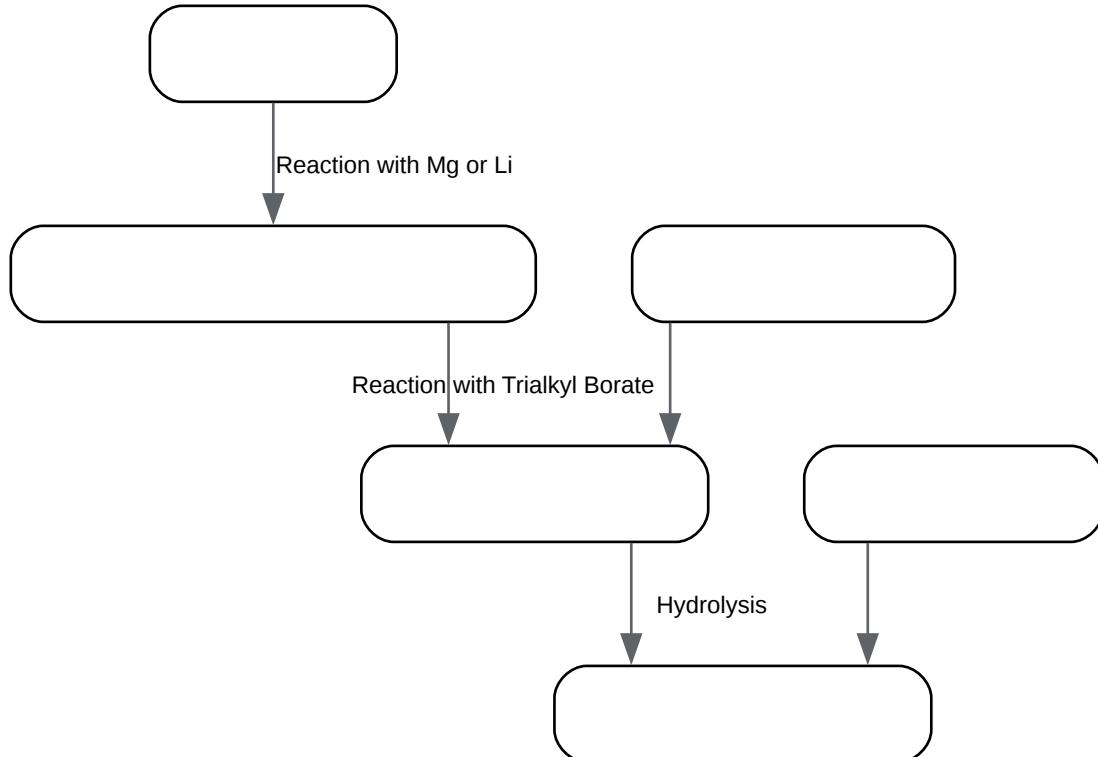
Experimental Protocols

The following are representative experimental protocols for the synthesis and application of phenylboronic acids, which can be adapted for **3-Ethylphenylboronic acid-d5**.

Synthesis of Phenylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, followed by acidic workup.

Logical Workflow for a General Phenylboronic Acid Synthesis



[Click to download full resolution via product page](#)

Caption: General synthesis of arylboronic acids.

Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals.

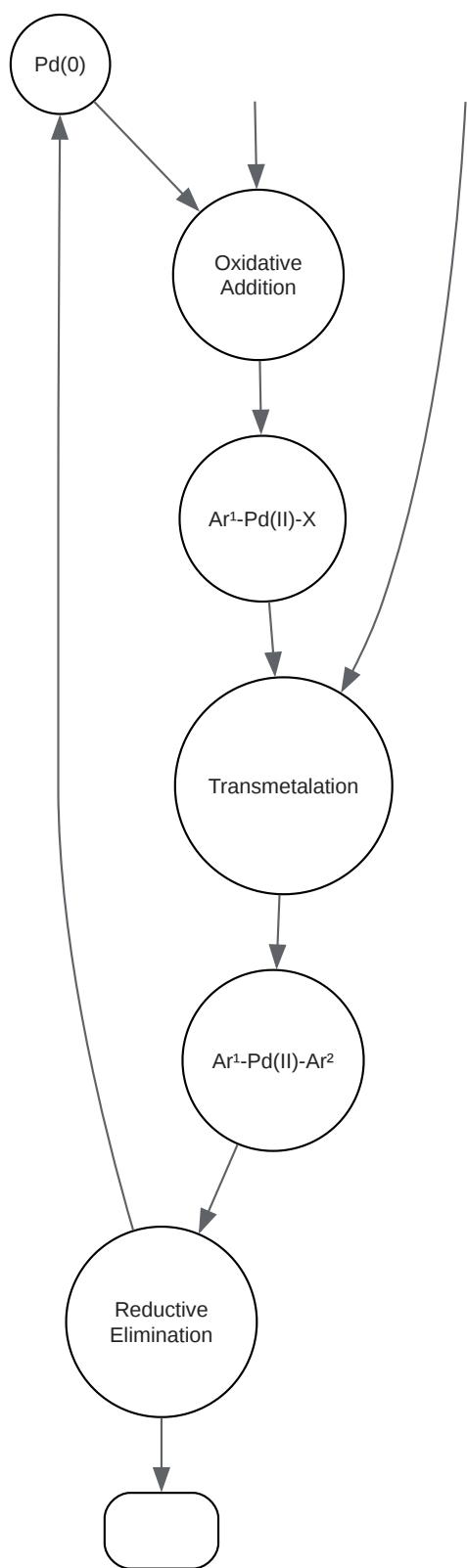
Reaction Scheme:

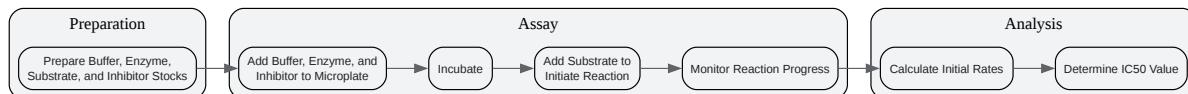


Experimental Conditions:

- Palladium Catalyst: Typically $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or other palladium complexes.
- Base: Commonly Na_2CO_3 , K_2CO_3 , or Cs_2CO_3 .
- Solvent: A variety of solvents can be used, including toluene, dioxane, or aqueous mixtures.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Discovery of Boronic Acids-Based β -Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- To cite this document: BenchChem. [3-Ethylphenylboronic acid-d5 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553579#3-ethylphenylboronic-acid-d5-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com